molecular formula C9H4BrClO2S B12870987 5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid

5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B12870987
M. Wt: 291.55 g/mol
InChI Key: WWYRMKSPDLAVPH-UHFFFAOYSA-N
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Description

5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid typically involves the functionalization of benzo[b]thiophene. One common method includes the bromination and chlorination of benzo[b]thiophene followed by carboxylation . Specific reaction conditions such as the use of bromine and chlorine reagents in the presence of catalysts and solvents are crucial for achieving high yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure purity and yield. Techniques such as microwave-assisted synthesis and the use of high-efficiency catalysts are employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4BrClO2S

Molecular Weight

291.55 g/mol

IUPAC Name

5-bromo-6-chloro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H4BrClO2S/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3H,(H,12,13)

InChI Key

WWYRMKSPDLAVPH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=CC(=C1Br)Cl)C(=O)O

Origin of Product

United States

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